![molecular formula C16H20FN3O6 B610150 2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid CAS No. 368891-69-4](/img/structure/B610150.png)
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid
概要
説明
PNU 142300は、抗生物質リネゾリドの代謝産物です。 リネゾリドは、メチシリン耐性黄色ブドウ球菌やバンコマイシン耐性腸球菌など、グラム陽性菌に対して効果的なオキサゾリジノン系抗生物質です . PNU 142300は、体内でのリネゾリドの代謝分解によって生成され、不活性な代謝産物とみなされています .
準備方法
PNU 142300の合成は、リネゾリドの代謝変換を伴います。 リネゾリドは、モルホリン部分の環開裂を受けてPNU 142300ともう1つの主要な代謝産物であるPNU 142586を生成します . PNU 142300の合成経路には、この変換を実現するために特定の試薬と条件を用いることが含まれますが、詳細な工業的生産方法は広く公表されていません。
化学反応解析
PNU 142300は代謝産物であるため、通常の生理条件下では有意な化学反応を起こしません。 リネゾリドからの生成には、酸化と加水分解反応が関与しています。 これらの反応から生成される主要な生成物は、PNU 142300とPNU 142586です .
化学反応の分析
PNU 142300, being a metabolite, does not undergo significant chemical reactions under normal physiological conditions. its formation from linezolid involves oxidation and hydrolysis reactions. The major products formed from these reactions are PNU 142300 and PNU 142586 .
科学的研究の応用
Structural Characteristics
This compound features a complex structure that includes:
- Oxazolidinone core : Known for antibacterial properties.
- Fluoroaniline moiety : Enhances interaction with bacterial targets.
- Ethoxy acetic acid group : May influence solubility and bioavailability.
Antibiotic Resistance Studies
PNU 142300 is primarily studied in the context of its parent compound, linezolid. Research has focused on:
- Mechanisms of Resistance : Understanding how bacteria develop resistance to linezolid and its metabolites, including PNU 142300, is crucial for developing new therapeutic strategies. Studies indicate that modifications in the oxazolidinone structure can lead to improved efficacy against resistant strains.
Pharmacokinetics and Pharmacodynamics
Research has highlighted the importance of studying the pharmacokinetics of PNU 142300:
- Accumulation in Renal Insufficiency : There is evidence that PNU 142300 can accumulate in patients with renal insufficiency, potentially leading to adverse effects such as thrombocytopenia. This necessitates further investigation into dosage adjustments and monitoring in susceptible populations.
Comparative Efficacy
PNU 142300 has been compared with other metabolites of linezolid:
- PNU 142586 : Another major metabolite formed from linezolid, PNU 142586 shares similar pathways but may exhibit different pharmacological profiles. Understanding these differences can inform treatment protocols for infections caused by resistant bacteria.
Antibacterial Efficacy
Research indicates that linezolid and its derivatives, including PNU 142300, are effective against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Linezolid has shown significant activity against MRSA, suggesting that its metabolites may retain similar antibacterial properties.
Structure-Activity Relationship (SAR)
Studies have explored SAR to identify modifications that enhance antibacterial activity:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Linezolid | Oxazolidinone core | Antibiotic | First approved oxazolidinone antibiotic |
PNU 142300 | Oxazolidinone core + Ethoxy acetic acid | Potentially antibacterial | Metabolite of linezolid |
PNU 142586 | Similar to PNU 142300 | Inactive metabolite | Important for understanding metabolism |
作用機序
不活性な代謝産物であるため、PNU 142300は有意な薬理効果を発揮しません。 母体化合物であるリネゾリドの主な作用は、細菌のリボソームの50Sサブユニットに結合することによって、細菌のタンパク質合成を阻害することです . PNU 142300は、リネゾリドの代謝分解の結果として生成され、抗菌活性はありません .
類似化合物との比較
PNU 142300は、リネゾリドのもう1つの主要な代謝産物であるPNU 142586に似ています。 両方の代謝産物は、リネゾリドの代謝分解によって生成され、不活性とみなされています . PNU 142300の独自性は、その特定の生成経路とそのリネゾリドの薬物動態における役割にあります。 その他の類似の化合物には、同様の代謝過程によって生成されるさまざまなオキサゾリジノン系代謝産物があります .
生物活性
Overview
The compound 2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid is a complex organic molecule that exhibits potential biological activity primarily due to its structural components, which include an oxazolidinone moiety and a piperazine ring. This compound is related to the antibiotic linezolid , which is known for its efficacy against Gram-positive bacteria, including resistant strains.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 369.34 g/mol. Its structure includes:
- Oxazolidinone core : Imparts antibacterial properties.
- Piperazine ring : Often associated with various pharmacological activities.
- Dimethylamino group : Enhances biological interactions.
The primary action of the parent compound, linezolid, involves inhibiting bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes. The presence of the oxazolidinone structure in this compound suggests similar mechanisms may be at play, potentially leading to antibacterial effects. However, as a metabolite, it may have limited direct pharmacological activity compared to linezolid itself.
Biological Activity Predictions
Computer-aided predictions indicate that this compound may interact with multiple biological targets, enhancing its therapeutic potential. Similar compounds have shown varied biological activities, including:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Linezolid | Oxazolidinone core | Antibiotic | First approved oxazolidinone antibiotic |
Risperidone | Piperazine ring | Antipsychotic | Dual action on serotonin and dopamine receptors |
Fluoxetine | Dimethylamino group | Antidepressant | Selective serotonin reuptake inhibitor |
This multifaceted approach may enhance therapeutic efficacy while reducing side effects compared to single-target drugs.
Case Studies and Research Findings
Research surrounding the biological activity of this compound primarily focuses on its parent compound, linezolid. Key findings include:
- Antibacterial Efficacy : Linezolid has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), indicating that derivatives like this compound may retain similar activity against resistant strains .
- Metabolism and Toxicity : Studies indicate that metabolites such as PNU 142300, derived from linezolid, can accumulate in patients with renal insufficiency, potentially leading to adverse effects like thrombocytopenia. This highlights the importance of understanding the pharmacokinetics of this compound.
- Structure-Activity Relationship (SAR) : Research into SAR has led to the discovery of various analogs with improved antibacterial properties and reduced resistance development. The modifications in the oxazolidinone structure are crucial for enhancing efficacy against resistant pathogens .
特性
IUPAC Name |
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFZWBCMTWREOP-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858327 | |
Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-69-4 | |
Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。